N6-Methyladenosine-5'-monophosphate
Description
Structure
3D Structure
Properties
CAS No. |
4229-50-9 |
|---|---|
Molecular Formula |
C11H16N5O7P |
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
WETVNPRPZIYMAC-IOSLPCCCSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Regulation of Mrna Stability and Decay:
The stability of an mRNA transcript is a key determinant of its protein-coding potential. m6A readers can either promote mRNA degradation or enhance its stability.
YTHDF2-Mediated Decay: YTHDF2 is the best-characterized reader protein that promotes the decay of m6A-containing mRNA. frontiersin.org Upon binding to m6A, YTHDF2 translocates the target mRNA from the translatable pool to processing bodies (P-bodies), which are sites of mRNA degradation. frontiersin.org It achieves this by recruiting the CCR4-NOT deadenylase complex, which initiates mRNA decay by shortening the poly(A) tail. consensus.appoup.com An alternative pathway involves YTHDF2 recruiting the HRSP12-RNase P/MRP complex to mediate endoribonucleolytic cleavage. researchgate.net
IGF2BP-Mediated Stabilization: In direct contrast to YTHDF2, the IGF2BP proteins (IGF2BP1/2/3) act to protect m6A-modified mRNAs from degradation. ijbs.comconsensus.app By binding to m6A sites, IGF2BPs enhance the stability and storage of thousands of mRNA targets, including key oncogenes like MYC. nih.govdoaj.org This stabilization function highlights the complex and sometimes opposing roles of different m6A reader families. nih.gov
Modulation of Mrna Translation:
The efficiency with which an mRNA is translated into protein can also be controlled by m6A readers.
YTHDF1 and Translation Efficiency: YTHDF1 has been reported to promote the translation efficiency of its target mRNAs. oup.com It is thought to facilitate the recruitment of translation initiation factors or promote ribosome loading onto the mRNA. nih.gov YTHDF1 may cooperate with YTHDF3 in this process. nih.gov However, some recent studies have questioned the direct role of YTHDF proteins in promoting translation, suggesting a more complex regulatory landscape. nih.gov Under cellular stress, m6A modification can act as a tag to halt translation. bioworld.com
Control of Pre Mrna Splicing:
In the nucleus, m6A modification plays a significant role in regulating pre-mRNA splicing, a critical step in gene expression for eukaryotes.
YTHDC1 and Splicing Regulation: YTHDC1 is the primary nuclear m6A reader and is instrumental in modulating splicing events. nih.govtandfonline.com It can influence exon inclusion or skipping by recruiting splicing factors, such as SRSF3, to m6A-modified transcripts, while simultaneously blocking the binding of other splicing factors, like SRSF10. nih.govnih.gov This recruitment can alter the accessibility of splice sites to the spliceosome machinery, thereby dictating the final mRNA isoform produced. nih.gov
Regulation of Mrna Nuclear Export:
Regulation of RNA Fate and Stability
The presence of m6A on an RNA transcript is a key determinant of its lifecycle, from its processing in the nucleus to its ultimate degradation in the cytoplasm.
The m6A modification is a significant regulator of mRNA stability. The "reader" protein YTHDF2 is a major player in this process. It specifically recognizes and binds to m6A-containing mRNAs, leading to their degradation. This process is crucial for the timely removal of transcripts, thereby controlling gene expression levels. The interaction between YTHDF2 and m6A-modified mRNA can direct these transcripts to processing bodies (P-bodies), which are cytoplasmic foci for mRNA decay.
Another layer of regulation involves the interplay between m6A "writers" and "erasers." The methyltransferase complex, primarily composed of METTL3 and METTL14, installs the m6A mark. nih.gov Conversely, demethylases such as FTO and ALKBH5 can remove it. nih.govnih.gov This dynamic interplay allows for the modulation of mRNA half-life in response to various cellular signals and environmental cues. For instance, under certain stress conditions, the expression of demethylases might increase, leading to the stabilization of specific transcripts required for the stress response.
The m6A modification can also influence pre-mRNA splicing, the process by which introns are removed and exons are joined together to form mature mRNA. The presence of m6A within exons or introns can affect the binding of splicing factors. The m6A reader protein YTHDC1 has been shown to recruit splicing factors to m6A-modified sites, thereby modulating the inclusion or exclusion of specific exons. This can lead to the production of different protein isoforms from a single gene, expanding the functional diversity of the proteome. Furthermore, the methyltransferase METTL3 has been observed to influence splicing patterns, suggesting that the act of m6A deposition itself can be a regulatory step in this process.
For an mRNA to be translated into a protein, it must first be exported from the nucleus to the cytoplasm. The m6A modification has been implicated in this crucial transport step. Research indicates that silencing the m6A methylase METTL3 can lead to the retention of mRNA in the nucleus, suggesting a role for m6A in promoting efficient nuclear export. nih.gov The interaction of m6A-modified transcripts with reader proteins is thought to facilitate their recognition by the nuclear export machinery. Once in the cytoplasm, the subcellular localization of some mRNAs can also be influenced by their m6A status, ensuring that protein synthesis occurs at the appropriate cellular location.
Control of Gene Expression
Beyond its role in RNA processing and stability, m6A exerts significant control over the translation of mRNA into protein, a fundamental step in gene expression.
The m6A modification can either enhance or repress translation efficiency, depending on the context and the specific reader proteins involved. The reader protein YTHDF1 is known to promote the translation of its target mRNAs. It facilitates the recruitment of translation initiation factors and ribosomes to the m6A-modified transcripts, thereby increasing protein synthesis. Conversely, in some instances, the binding of other reader proteins can hinder ribosome access and repress translation. This dual regulatory capacity allows for fine-tuned control of protein production.
The location of the m6A modification within an mRNA can also influence its translational fate. Modifications within the 5' untranslated region (UTR) can directly impact the initiation of translation.
In addition to the canonical cap-dependent translation initiation, some mRNAs can be translated through a cap-independent mechanism. The m6A modification has been shown to promote this alternative initiation pathway. Specifically, the presence of m6A in the 5' UTR can facilitate the direct binding of the eukaryotic initiation factor 3 (eIF3). This interaction allows for the recruitment of the ribosomal machinery and the initiation of translation, even in the absence of a 5' cap structure. This mechanism is particularly important under conditions of cellular stress, where cap-dependent translation is often suppressed, allowing for the selective translation of essential stress-response proteins.
Translational Efficiency and Initiation Mechanisms
Ribosome Recruitment Modulation
The m6A modification has a significant impact on the initiation of protein synthesis through the modulation of ribosome recruitment. While the canonical pathway for translation initiation in eukaryotes involves the recognition of the 5' cap of mRNA by the eIF4F complex, m6A provides an alternative, cap-independent mechanism. uniroma1.it
Research has shown that a single m6A modification within the 5' untranslated region (5' UTR) of an mRNA is capable of directly binding the eukaryotic initiation factor 3 (eIF3). researchgate.netnih.gov This interaction is sufficient to recruit the 43S preinitiation complex and initiate translation, bypassing the need for the cap-binding factor eIF4E. researchgate.net This cap-independent translation mechanism is particularly crucial under cellular stress conditions, such as heat shock, where cap-dependent translation is often suppressed. uniroma1.it For instance, the translation of heat shock protein 70 (Hsp70) mRNA is induced under heat shock via this m6A-dependent mechanism. uniroma1.it
Furthermore, the "reader" protein YTHDF1 has been identified as a key player in promoting translation initiation of m6A-modified mRNAs. nih.govcd-genomics.com YTHDF1 can recruit the eIF3 complex, facilitating the assembly of the translation machinery on the mRNA. researchgate.net This demonstrates a sophisticated regulatory layer where m6A marking can enhance the translation of specific transcripts, including those encoding oncogenes and growth factors. cd-genomics.com
Impact on Transcription
The influence of N6-methyladenosine extends to the very process of transcription, creating a tight coupling between RNA synthesis and its subsequent modification. nih.gov The deposition of m6A occurs co-transcriptionally, and the dynamics of transcription itself can affect the methylation status of the nascent RNA. nih.govnih.gov For example, a slower rate of transcription by RNA Polymerase II allows for a higher degree of methylation on the mRNA, which in turn can influence the efficiency of its translation. nih.gov
Recent findings also suggest that the m6A machinery can have a direct impact on transcription and chromatin structure. nih.gov The m6A methyltransferase complex has been shown to regulate the release of paused RNA Polymerase II at gene promoters, a critical step in transcriptional elongation. nih.gov This regulatory role is dependent on the catalytic activity of the m6A writer enzyme, METTL3, highlighting the importance of the m6A mark itself in this process. nih.gov
Interplay with Non-Coding RNA Function
The regulatory scope of N6-methyladenosine is not limited to protein-coding mRNAs but also extends to various classes of non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs), circular RNAs (circRNAs), and microRNAs (miRNAs). d-nb.infoijbs.com The m6A modification is crucial for the metabolism and function of these ncRNAs, adding another layer of complexity to post-transcriptional gene regulation. nih.gov
Long Non-Coding RNAs (lncRNAs) and m6A
Long non-coding RNAs are a diverse class of RNA molecules greater than 200 nucleotides in length that play significant roles in various cellular processes. sciopen.comaging-us.com The m6A modification has been identified in numerous lncRNAs and has been shown to influence their function in several ways. sciopen.comnih.gov
One key mechanism is the modulation of lncRNA structure and its interaction with other molecules. For example, in the lncRNA HOTAIR, a single m6A site at position A783 is critical for its function in breast cancer cells. plos.orgnih.gov This methylation is recognized by the "reader" protein YTHDC1, which promotes the association of HOTAIR with chromatin, leading to gene repression and driving cancer-associated phenotypes. plos.orgnih.gov
The m6A modification can also affect the stability and localization of lncRNAs. d-nb.info For instance, methylation of the lncRNA Xist, a key player in X chromosome inactivation, is essential for its repressive function. plos.org The m6A "reader" YTHDF2 can recognize methylated Xist, leading to its degradation. mdpi.com Furthermore, m6A can influence the ability of lncRNAs to act as "sponges" for miRNAs, thereby regulating miRNA availability and function. aging-us.comfrontiersin.org
| lncRNA | m6A Reader/Writer | Observed Effect of m6A | Functional Consequence |
|---|---|---|---|
| HOTAIR | YTHDC1 | Promotes chromatin association. plos.orgnih.gov | Drives proliferation and invasion in triple-negative breast cancer. plos.orgnih.gov |
| Xist | YTHDF2 | Leads to degradation of Xist. mdpi.com | Regulates X chromosome inactivation. plos.orgmdpi.com |
| LINC00278-sORF1 | METTL3, METTL14, WTAP, YTHDF1 | Regulates translation of the sORF. frontiersin.org | Impact on cellular processes regulated by the translated peptide. frontiersin.org |
| MALAT1 | hnRNPC | Alters local RNA structure to facilitate protein binding. nih.gov | Associated with tumorigenesis and metastasis. nih.gov |
Circular RNAs (circRNAs) and m6A
Circular RNAs are a unique class of non-coding RNAs characterized by a covalently closed loop structure, which confers them high stability. d-nb.infofrontiersin.org The m6A modification is widespread in circRNAs and plays a critical role in their biogenesis, metabolism, and function. frontiersin.orgnih.gov
The presence of m6A can influence the back-splicing event that gives rise to circRNAs. frontiersin.org Once formed, m6A-modified circRNAs can be recognized by specific "reader" proteins that determine their fate. For example, the nuclear reader YTHDC1 can promote the export of m6A-modified circRNAs from the nucleus to the cytoplasm. d-nb.infofrontiersin.org In the cytoplasm, other readers like YTHDF2 can target m6A-circRNAs for degradation. frontiersin.org
Interestingly, m6A modification can also enable cap-independent translation of certain circRNAs, particularly under stress conditions. nih.gov This process can be facilitated by the interaction of m6A-modified circRNAs with proteins like eIF4G2 and YTHDF3. nih.gov The m6A modification also plays a role in the immune system by marking endogenous circRNAs as "self," thereby preventing an innate immune response. frontiersin.org
| Process | m6A Reader/Writer/Eraser | Mechanism | Reference |
|---|---|---|---|
| Biogenesis | METTL3, YTHDC1 | m6A deposition near splice sites can regulate back-splicing. | frontiersin.org |
| Nuclear Export | YTHDC1 | Recognizes m6A-circRNAs and facilitates their transport to the cytoplasm. | d-nb.infofrontiersin.org |
| Degradation | YTHDF2 | Binds to m6A-circRNAs and targets them for degradation. | frontiersin.org |
| Translation | eIF4G2, YTHDF3, METTL3/14, FTO | m6A can drive cap-independent translation, enhanced by writers and inhibited by erasers. | nih.gov |
| Immune Evasion | YTHDF2 | Marks endogenous circRNAs as "self" to avoid detection by the innate immune system. | frontiersin.org |
MicroRNAs (miRNAs) and m6A
MicroRNAs are small non-coding RNAs, approximately 22 nucleotides in length, that regulate gene expression primarily by binding to the 3' UTR of target mRNAs, leading to their degradation or translational repression. dovepress.com The biogenesis and function of miRNAs are also intricately regulated by m6A modification. nih.govmdpi.com
The m6A mark plays a crucial role in the initial step of miRNA biogenesis, which is the processing of primary miRNA transcripts (pri-miRNAs) by the Microprocessor complex, composed of DGCR8 and DROSHA. nih.govnih.gov The methyltransferase METTL3 methylates pri-miRNAs, and this m6A mark serves as a signal for recognition by DGCR8. nih.govnih.gov Depletion of METTL3 leads to a global reduction in mature miRNAs due to impaired processing of pri-miRNAs. nih.gov
Furthermore, the m6A modification can influence the function of mature miRNAs. nih.gov It has been shown that m6A on specific miRNAs can weaken their association with the Argonaute 2 (AGO2) protein, a key component of the RNA-induced silencing complex (RISC), thereby impairing their ability to silence target mRNAs. nih.gov This modification can also promote the packaging of miRNAs into extracellular vesicles, facilitating intercellular communication. nih.gov
Involvement in Cellular Signaling Pathways
The N6-methyladenosine modification is deeply integrated into the complex network of cellular signaling pathways, acting as a critical regulator of gene expression in response to various stimuli. nih.gov Aberrant m6A modifications can impact key signaling pathways, contributing to the development of various diseases, including cancer. spandidos-publications.comnih.gov
Several major signaling pathways are influenced by m6A modification, including:
PI3K/AKT Pathway: The m6A modification can regulate the stability and expression of key components of the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and growth. nih.govtandfonline.com For example, in pancreatic cancer, m6A-mediated processing of pri-miR-25 leads to the activation of the AKT-p70S6K signaling pathway, promoting disease progression. nih.gov
Wnt/β-catenin Pathway: The m6A modification has a dual role in regulating the Wnt/β-catenin pathway, depending on the cellular context. spandidos-publications.com In some cancers, enhanced m6A modification can activate this pathway, while in others, a reduction in m6A levels has the same effect. spandidos-publications.com
MAPK/ERK Pathway: The MAPK/ERK signaling pathway is involved in cellular responses to stress. nih.gov Under oxidative stress, ERK signaling can lead to the modification of the m6A eraser ALKBH5, thereby influencing the m6A landscape of the transcriptome. nih.gov
TGF-β Pathway: This pathway is involved in cell differentiation and embryonic development. nih.gov TGF-β signaling can induce m6A methylation of specific mRNAs, such as SNAIL, which is involved in the epithelial-to-mesenchymal transition (EMT) in cancer cells. nih.gov
The interplay between m6A and these signaling pathways is often reciprocal, with signaling pathways regulating the m6A machinery and m6A, in turn, fine-tuning the signaling output. nih.gov This intricate crosstalk allows cells to dynamically adapt their gene expression programs in response to a changing environment. nih.gov
Cyclic AMP (cAMP) Signaling Regulation
The regulation of cyclic AMP (cAMP) signaling by N6-methyladenosine modification is an area of growing research, primarily focusing on the broader impact of m6A on RNA stability and translation of pathway components. frontiersin.org For instance, the m6A demethylase FTO has been shown to augment cAMP signaling by reducing the m6A levels, and thereby the stability, of phosphodiesterase gene transcripts (PDE1C and PDE4B). nih.gov This action suppresses stem-like features in ovarian cancer cells, highlighting a tumor-suppressive role for FTO mediated through the inhibition of cAMP signaling. nih.gov While direct modulation of the cAMP pathway by the N6-Methyladenosine-5'-monophosphate molecule itself is not extensively documented, its role as a component of the m6A metabolic cycle places it within this regulatory network. The interplay between m6A modifications and cAMP signaling underscores a sophisticated mechanism of gene expression control that influences cellular fate and function. frontiersin.org
PI3K/AKT Signaling Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, crucial for cell growth, proliferation, and survival, is significantly modulated by N6-methyladenosine (m6A) RNA modifications. nih.govresearchgate.net Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, and evidence indicates that aberrant m6A modification patterns are a contributing factor. nih.govresearchgate.net The regulatory enzymes that add or remove m6A marks—the "writers" and "erasers"—can influence the stability and translation of key transcripts within the PI3K/AKT pathway. nih.govnih.gov For example, studies in gastrointestinal and renal cancers have shown that alterations in the expression of m6A regulators affect the PI3K/AKT pathway, thereby influencing tumor progression. researchgate.netnih.gov While these effects are attributed to the m6A modification on mRNA, this compound is a fundamental precursor in the biochemical pathways that produce m6A-modified RNA, positioning it as an integral part of this regulatory system. ontosight.ai
MAPK and NF-κB Signaling Pathway Interactions
Interactions between N6-methyladenosine (m6A) modifications and the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are critical in modulating inflammatory responses and cell fate. The m6A reader protein YTHDF2, for instance, has been found to regulate the inflammatory response to lipopolysaccharide (LPS) by influencing the MAPK and NF-κB pathways. nih.gov Depletion of m6A reader proteins can lead to the activation of these pathways, promoting the expression of pro-inflammatory cytokines. nih.gov Furthermore, m6A methyltransferases like METTL3 can regulate the expression of signaling molecules such as MyD88, an adaptor protein crucial for TLR4 signaling which activates NF-κB and MAPK. nih.gov In the context of atherosclerosis, m6A modification of NF-κB mRNA has been shown to affect its stability, ultimately influencing the activity of inflammatory macrophages. While these regulatory actions are a function of m6A-modified RNA, this compound is an essential component for the synthesis and turnover of these modified transcripts.
Enzymatic Activation and Inhibition by this compound
This compound (m6A-MP) has been identified as a direct modulator of specific enzymatic activities, playing a significant role in cellular metabolism. Its ability to both activate and inhibit key enzymes highlights its importance as a regulatory molecule.
Activation of Glycogen (B147801) Phosphorylase b
This compound is a known activator of Glycogen Phosphorylase b (PYGB), a crucial enzyme in the mobilization of glycogen stores. caymanchem.com Research has demonstrated that m6A-MP activates this enzyme with a Kₐ value of 22 µM. caymanchem.com This activation is significant as glycogenolysis is a primary pathway for maintaining glucose homeostasis.
Non-Competitive Inhibition of Adenylate Kinase II
In contrast to its activating role on glycogen phosphorylase, this compound acts as a non-competitive inhibitor of rat adenylate kinase II. caymanchem.com The inhibition constant (Ki) for this interaction has been determined to be 4.2 mM. caymanchem.com Adenylate kinases are essential for maintaining the cellular energy balance by catalyzing the interconversion of adenosine (B11128) phosphates (AMP, ADP, and ATP). The non-competitive nature of the inhibition suggests that m6A-MP binds to a site other than the active site of the enzyme, altering its conformation and reducing its catalytic efficiency.
| Enzyme | Effect of this compound | Parameter | Value | Reference |
|---|---|---|---|---|
| Glycogen Phosphorylase b | Activation | Kₐ | 22 µM | caymanchem.com |
| Adenylate Kinase II (rat) | Non-Competitive Inhibition | Kᵢ | 4.2 mM | caymanchem.com |
Broader Implications for Metabolic Regulation
Recent findings have illuminated a more profound role for this compound in metabolic regulation. It is a key component of a sequential metabolic pathway where RNA-derived N6-methyladenosine (m6A) is first phosphorylated by adenosine kinase (ADK) to form m6A-MP. biorxiv.org Subsequently, m6A-MP is deaminated by adenosine deaminase-like (ADAL) proteins to yield inosine (B1671953) monophosphate (IMP). biorxiv.orgoup.com
A crucial aspect of this pathway is the potential for m6A-MP to accumulate if the downstream enzyme, ADAL, is deficient. This accumulation has significant metabolic consequences, as N6-modified AMPs, including m6A-MP, can allosterically inhibit AMP-activated protein kinase (AMPK). biorxiv.org AMPK is a central regulator of cellular energy homeostasis, and its inhibition by m6A-MP can lead to the dysregulation of glucose metabolism. biorxiv.org This connection establishes a direct link between the metabolism of RNA-derived modified adenosines and major metabolic diseases, highlighting the importance of the proper processing of molecules like this compound to safeguard cellular metabolic balance. biorxiv.org
High-Resolution Mapping and Quantification of m6A
Accurately identifying the location and abundance of m6A modifications within the transcriptome is crucial for understanding its regulatory functions. The following sections detail the key high-resolution mapping and quantification techniques.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq / m6A-seq)
Methylated RNA Immunoprecipitation Sequencing, commonly known as MeRIP-seq or m6A-seq, is a cornerstone technique for transcriptome-wide profiling of m6A. cd-genomics.comnih.gov This method combines the principles of RNA immunoprecipitation (RIP) with high-throughput sequencing to identify m6A-containing RNA fragments. cd-genomics.comptglab.com
The process begins with the extraction and fragmentation of total RNA from cells or tissues. cd-genomics.comcd-genomics.com These RNA fragments, typically around 100-200 nucleotides in length, are then incubated with antibodies that specifically recognize and bind to the m6A modification. cd-genomics.comoup.com The resulting antibody-RNA complexes are immunoprecipitated, effectively enriching for RNA fragments containing m6A. cd-genomics.comcd-genomics.com Following purification, these enriched RNA fragments, along with a parallel "input" control sample (which represents the total fragmented RNA population), are converted to cDNA and subjected to high-throughput sequencing. oup.comillumina.com
By aligning the sequencing reads from both the immunoprecipitated (IP) and input samples to a reference genome, regions with a significant enrichment of reads in the IP sample compared to the input are identified as "peaks". oup.com These peaks correspond to the locations of m6A modifications within the transcriptome. cd-genomics.comcd-genomics.com
Key Features of MeRIP-seq:
| Feature | Description |
| Principle | Immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing. cd-genomics.com |
| Resolution | Can locate m6A modifications to a region of approximately 100-200 nucleotides. cd-genomics.comcd-genomics.com |
| Sample Input | Traditionally requires a significant amount of total RNA (typically ≥10µg), although low-input protocols are being developed. cd-genomics.comnih.gov |
| Advantages | Transcriptome-wide analysis, applicable to various species and sample types, and can detect low-abundance modifications. cd-genomics.comcd-genomics.com |
| Limitations | Resolution is not at the single-nucleotide level, and results are dependent on antibody specificity, which can lead to non-specific binding and false positives. cd-genomics.comenseqlopedia.comtandfonline.com |
Specificity Enhanced Techniques (e.g., m6A-SAC-seq, eTAM-seq)
To overcome the resolution limitations of antibody-based methods, several techniques have been developed to achieve single-nucleotide or base-resolution mapping of m6A. These methods often employ enzymatic or chemical reactions to introduce specific signatures at m6A sites.
m6A-selective allyl chemical labeling and sequencing (m6A-SAC-seq): This method utilizes a specific methyltransferase, MjDim1, which adds an allyl group to m6A residues. fudan.edu.cnrna-seqblog.com Subsequent iodine treatment leads to the formation of a cyclized adduct that induces mutations during reverse transcription, allowing for the identification of m6A sites at single-nucleotide resolution. fudan.edu.cnnih.gov m6A-SAC-seq can be performed with as little as 30 ng of mRNA or rRNA-depleted total RNA. fudan.edu.cnrna-seqblog.com One of the key advantages of this technique is that it provides a positive readout of m6A sites, which can reduce sequencing costs and improve mapping accuracy. acs.orguchicago.edu However, a limitation is the sequence context preference of the MjDim1 enzyme. acs.orguchicago.edu
Evolved TadA-assisted N6-methyladenosine sequencing (eTAM-seq): This technique employs a highly efficient adenosine deaminase, TadA8.20, which converts unmethylated adenosines to inosines. acs.orgnih.gov Since m6A is resistant to this deamination, it remains as an adenosine. acs.org During reverse transcription and subsequent sequencing, the inosines are read as guanosines (G), while the protected m6A sites are read as adenosines (A). acs.org This allows for the transcriptome-wide, base-resolution detection and quantification of m6A. acs.orgnih.gov A significant advantage of eTAM-seq is its ability to preserve RNA integrity, enabling m6A detection from as little as 10 cells. acs.orgnih.gov An advanced version, eTAM-seq-v2, further improves fidelity and allows for robust performance with as little as 10 ng of total RNA. biorxiv.org
| Technique | Principle | Resolution | Key Advantage |
| m6A-SAC-seq | Enzymatic allylation of m6A followed by chemical treatment to induce mutations during reverse transcription. fudan.edu.cnrna-seqblog.com | Single-nucleotide. fudan.edu.cn | Positive readout of m6A sites, reducing sequencing costs. acs.orguchicago.edu |
| eTAM-seq | Enzymatic deamination of unmethylated adenosines, leaving m6A sites intact for identification. acs.orgnih.gov | Base-resolution. acs.org | High sensitivity, requiring very low RNA input. acs.orgnih.gov |
Nanopore Direct RNA Sequencing for m6A Identification
Nanopore direct RNA sequencing (dRNA-seq) has emerged as a powerful technology for the direct detection of RNA modifications, including m6A, without the need for enzymatic or chemical labeling. upf.eduoup.com This method involves passing native RNA molecules through a protein nanopore embedded in a membrane. As the RNA strand moves through the pore, it causes characteristic disruptions in an ionic current. nih.gov
The chemical structure of a modified base, such as m6A, is different from its unmodified counterpart. This difference results in a distinct electrical signal as the modified base passes through the nanopore, allowing for its direct identification. nih.gov Computational models and algorithms, such as EpiNano and Xron, have been developed to analyze these raw current signals and base-calling "errors" to predict the location of m6A modifications at single-molecule and single-base resolution. upf.edunih.govnih.gov
Advantages of Nanopore dRNA-seq for m6A detection:
Direct Detection: Identifies m6A on native RNA molecules, avoiding biases introduced by antibodies or enzymatic reactions. upf.edu
Single-Molecule Resolution: Provides information on the methylation status of individual RNA molecules. upf.edu
Long Reads: Capable of sequencing long RNA molecules, which helps in identifying m6A modifications in the context of different RNA isoforms.
Quantitative Analytical Techniques for m6A Levels
Dot Blot / Slot Blot Methodologies
Dot blot and slot blot assays are simple, rapid, and cost-effective methods for the semi-quantitative or quantitative analysis of global m6A levels in RNA. nih.govraybiotech.comspandidos-publications.com The principle of these techniques is straightforward: RNA samples are spotted directly onto a nitrocellulose or nylon membrane. raybiotech.comspandidos-publications.com The membrane is then incubated with an anti-m6A antibody, which binds to the m6A residues in the RNA. nih.gov A secondary antibody conjugated to an enzyme (like horseradish peroxidase) is then added, followed by a chemiluminescent substrate to produce a signal that can be detected and quantified. nih.gov
Methylene blue staining of the membrane can be used as a loading control to normalize the m6A signal to the total amount of RNA spotted. raybiotech.com While dot blots are generally considered semi-quantitative, quantification of the signal intensity using software like ImageJ, with at least three biological replicates, can provide more quantitative results. nih.gov A limitation of this method is its relatively low sensitivity when the proportion of m6A-modified RNA is low in the analyzed samples. nih.govspringernature.com To address this, an immunoprecipitation step can be included to enrich for m6A-modified RNA before the dot blot analysis. nih.govspringernature.com
High-Performance Liquid Chromatography (HPLC) for Global m6A Quantification
High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS), is a highly sensitive and accurate method for the global quantification of m6A. nih.govdiscovery.csiro.auplos.org This technique provides a precise measurement of the m6A/A (N6-methyladenosine to adenosine) ratio in a given RNA sample. nih.gov
The process involves the complete enzymatic digestion of RNA into its constituent nucleosides. plos.orguci.edu The resulting mixture of nucleosides is then separated using a reversed-phase HPLC column. plos.orgmdpi.com The different nucleosides interact differently with the stationary phase of the column, causing them to elute at distinct retention times. mdpi.compharmaguideline.com As the nucleosides elute from the column, they are introduced into a mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio. plos.org
HPLC-MS/MS is considered a gold standard for quantifying global m6A levels due to its high sensitivity, specificity, and accuracy. frontiersin.org It can detect and quantify very low levels of m6A and provides an absolute quantification of the m6A/A ratio. nih.gov
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene-Specific m6A
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) has been adapted to provide a straightforward and relatively rapid method for analyzing gene-specific m6A methylation levels. nih.gov This approach is particularly useful for validating findings from high-throughput sequencing methods and for studying m6A dynamics in specific transcripts under different biological conditions. nih.govplos.org
One common qRT-PCR-based method takes advantage of the fact that the reverse transcriptase enzyme, BstI, has a diminished capacity to read through an m6A-modified residue. nih.gov This results in a lower yield of cDNA from m6A-containing RNA templates compared to their unmodified counterparts. By comparing the amplification of a target region in an m6A-enriched sample (e.g., after immunoprecipitation) to a non-enriched input control, the relative level of m6A methylation can be determined. nih.govnih.gov This method has been successfully used to confirm m6A methylation in the 3' untranslated regions (UTRs) of SOCS1 and SOCS3 transcripts and to observe changes in m6A levels in specific gene motifs in disease states. nih.gov
Another application of qRT-PCR in m6A research is following methylated RNA immunoprecipitation (MeRIP). imrpress.com In MeRIP-qPCR, RNA is first fragmented and then subjected to immunoprecipitation with an anti-m6A antibody. sigmaaldrich.com The enriched, m6A-containing RNA fragments are then eluted and quantified using qRT-PCR with primers specific to the gene of interest. imrpress.comthno.org The fold enrichment of a specific transcript in the MeRIP sample compared to the input RNA provides a measure of its m6A modification level. pubcompare.ai This technique has been instrumental in identifying differentially methylated genes in various biological processes, including intervertebral disc degeneration and cerebellar development. plos.orgimrpress.com
| Technique | Principle | Application Example | Reference |
|---|---|---|---|
| m6A-sensitive RT-qPCR | Diminished retrotranscription by BstI enzyme at m6A sites. | Confirming m6A in 3'UTRs of SOCS1 and SOCS3. | nih.gov |
| MeRIP-qPCR | Immunoprecipitation of m6A-containing RNA followed by qPCR. | Validating differentially m6A-modified genes like SLC3A2, PBX3, and ANXA2 in intervertebral disc degeneration. | imrpress.com |
| qRT-PCR for transcript stability | Measuring changes in mRNA levels of genes with altered m6A. | Confirming up-regulation of development- and apoptosis-associated genes in m6A-depleted cerebellum. | plos.org |
Application of this compound in Experimental Design
This compound plays a significant role as a tool in the experimental investigation of m6A biology, particularly in immunoprecipitation assays and enzyme activity studies.
In methylated RNA immunoprecipitation (MeRIP) experiments, N6-mAMP is a key reagent for the elution of m6A-containing RNA from antibody-bead complexes. thno.orgnih.gov After RNA fragments containing m6A are captured by an anti-m6A antibody, which is typically immobilized on magnetic beads, N6-mAMP is used as a competitive eluent. pubcompare.ainih.gov By incubating the beads with a solution containing a specific concentration of N6-mAMP (e.g., 6.7 mM), the bound m6A-RNA is displaced from the antibody, allowing for its collection and subsequent analysis by methods like qRT-PCR or sequencing. pubcompare.ainih.gov This elution step is crucial for isolating the m6A-modified RNA fraction for downstream applications. thno.org
This compound serves as a critical molecule in the study of enzymes that metabolize N6-methylated purines. It functions as a specific substrate for certain enzymes and as an inhibitor for others, enabling researchers to characterize their activity and specificity.
For instance, N6-mAMP is the specific substrate for N6-methyl-AMP deaminase (MAPDA), an enzyme that catalyzes its deamination to inosine monophosphate (IMP). nih.govnih.gov The activity of MAPDA can be assayed by monitoring the conversion of N6-mAMP to IMP. nih.gov This has been fundamental in understanding the enzyme's catalytic mechanism and substrate recognition. nih.govoup.com
Conversely, N6-mAMP can act as an inhibitor of other enzymes. It has been shown to be a non-competitive inhibitor of rat adenylate kinase II with a Ki value of 4.2 mM. caymanchem.com Additionally, it functions as an activator of glycogen phosphorylase b, with a Ka value of 22 µM. caymanchem.commedchemexpress.com These properties allow for the use of N6-mAMP as a tool to probe the function and regulation of these enzymes.
| Enzyme | Role of this compound | Finding | Reference |
|---|---|---|---|
| N6-methyl-AMP deaminase (MAPDA) | Substrate | Specifically deaminates N6-mAMP to inosine monophosphate (IMP). | nih.govnih.gov |
| Rat Adenylate Kinase II | Non-competitive Inhibitor | Inhibits enzyme activity with a Ki of 4.2 mM. | caymanchem.com |
| Glycogen Phosphorylase b | Activator | Activates the enzyme with a Ka of 22 µM. | caymanchem.commedchemexpress.com |
Structural and Biochemical Investigations of m6A Modifying Enzymes
Understanding the three-dimensional structures and biochemical properties of enzymes that add, remove, or recognize m6A is fundamental to comprehending their biological functions. X-ray crystallography and mutagenesis studies have been pivotal in this regard.
X-ray crystallography has provided atomic-level insights into the architecture of m6A-modifying enzymes and how they interact with their substrates and products. A notable example is the structural determination of Arabidopsis thaliana N6-methyl-AMP deaminase (MAPDA). nih.govoup.com
The crystal structures of MAPDA have been solved in its apo (ligand-free) form and in complex with its substrate, N6-mAMP, and its product, inosine monophosphate (IMP). nih.govoup.comrcsb.org These studies revealed that MAPDA contains a conserved (β/α)8 TIM-barrel domain and a typical zinc-binding site, which is crucial for its catalytic activity. nih.govresearchgate.net The binding of N6-mAMP or IMP induces a conformational change in the enzyme, switching it from an "open" to a "closed" state. nih.gov This structural transition is facilitated by two flexible helices that are important for substrate binding. nih.govresearchgate.net The detailed interactions between the enzyme and its ligands within the active site have been identified, providing a basis for understanding the enzyme's substrate specificity and catalytic mechanism. nih.govrcsb.org
| Enzyme | PDB ID | Description | Resolution | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana N6-mAMP deaminase (MAPDA) | 6iv5 | Crystal structure in apo form. | 1.75 Å | ebi.ac.uk |
| Arabidopsis thaliana N6-mAMP deaminase (MAPDA) D295N mutant | 6ijn | Complexed with this compound (N6m-AMP). | 1.66 Å | rcsb.org |
Site-directed mutagenesis is a powerful technique used in conjunction with structural and enzymatic assays to probe the functional roles of specific amino acid residues within an enzyme's active site. In the study of N6-methyl-AMP deaminase (MAPDA), mutagenesis has been employed to validate the importance of residues identified through crystallographic studies. nih.govoup.com
For example, the D295N mutant of Arabidopsis thaliana MAPDA was created to investigate the role of Asp295 in catalysis. oup.com The crystal structure of this mutant in complex with N6-mAMP was determined, providing insights into how this residue contributes to substrate binding and the catalytic process. oup.comrcsb.org Similarly, mutations of the conserved amino acids involved in zinc coordination have been shown to lead to a loss of enzymatic activity, confirming the essential role of the zinc ion in the catalytic function of the adenyl-deaminase family of proteins. nih.gov In studies of the human adenosine deaminase-like (ADAL) protein, the S180N mutation within the active site was shown to affect its enzymatic activity. iiarjournals.org Such studies are crucial for confirming the functional significance of active site residues and for elucidating the detailed molecular mechanisms of enzyme action. nih.goviiarjournals.org
RNA-Protein Interaction Analysis in m6A Context
The intricate dance between m6A-modified RNA and its reader proteins is a burgeoning field of study. Understanding these interactions is paramount to deciphering the functional consequences of the m6A modification. A variety of sophisticated research methodologies have been developed to identify m6A-binding proteins and to map their binding sites across the transcriptome.
Methodologies for Studying m6A-Dependent RNA-Protein Interactions
Several powerful techniques are employed to investigate the interplay between m6A and RBPs. These methods can be broadly categorized into in vivo and in vitro approaches, each offering unique advantages.
Cross-linking and Immunoprecipitation (CLIP)-Based Methods:
CLIP-seq (and its variants iCLIP and miCLIP): Cross-linking and immunoprecipitation followed by high-throughput sequencing is a cornerstone technique for identifying the binding sites of specific RBPs on a genome-wide scale. nih.gov In the context of m6A, an antibody specific to a known or suspected m6A reader protein is used to immunoprecipitate the RBP along with its cross-linked RNA targets. Subsequent sequencing of the RNA fragments reveals the precise binding locations.
iCLIP (individual-nucleotide resolution CLIP) provides single-nucleotide resolution of the binding site. nih.gov
miCLIP (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation) is a specialized variant that allows for the mapping of m6A sites by employing an antibody that specifically recognizes m6A-modified RNA. nih.gov
RIP-seq (RNA Immunoprecipitation followed by sequencing): Similar to CLIP-seq, RIP-seq involves immunoprecipitating an RBP of interest. However, it typically does not involve a cross-linking step, relying on the native interaction strength to pull down the RBP and its associated RNAs. nih.gov This method is useful for identifying the broader set of RNAs that associate with a particular RBP.
Computational Approaches:
Integrative Computational Frameworks: Researchers have developed computational frameworks that integrate data from multiple sources, such as RBP binding data and m6A mapping data, to predict and identify m6A-associated RBPs. nih.govfrontiersin.org These in silico methods can analyze large datasets to uncover correlations and potential interactions that can then be validated experimentally. For instance, a Random Forest classification model has been used to predict m6A regions based on RBP binding data. frontiersin.org
Other Techniques:
RNA-Protein Pull-down Assays: In vitro transcribed RNA, either containing or lacking m6A modifications, can be used as bait to pull down interacting proteins from cellular extracts. The bound proteins are then identified by mass spectrometry. This method helps to confirm direct interactions and can identify novel m6A-dependent binding partners.
Three-Hybrid System: This genetic system, adapted from the yeast two-hybrid system, can be used to detect and analyze RNA-protein interactions in vivo. nih.gov It relies on the formation of a tripartite complex to activate a reporter gene, providing evidence of an interaction between a specific RNA and a protein. nih.gov
Key m6A Reader Proteins and Their Functions
A growing family of proteins has been identified that specifically recognize and bind to m6A-modified RNA, thereby executing the downstream effects of this modification. These "reader" proteins contain specific domains that mediate their interaction with the methylated adenosine.
The YTH Domain Family:
The YTH domain-containing proteins are the most well-characterized family of m6A readers. They share a conserved YTH domain that forms a hydrophobic pocket to accommodate the methyl group of m6A. life-science-alliance.org This family includes:
YTHDF1: Primarily functions to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors. nih.gov
YTHDF2: The first identified m6A reader, YTHDF2 is known to mediate the degradation of m6A-containing mRNAs by recruiting the CCR4-NOT deadenylase complex. nih.gov
YTHDF3: Appears to have a multifaceted role, collaborating with both YTHDF1 to promote translation and with YTHDF2 to facilitate mRNA decay. nih.gov
YTHDC1: A nuclear protein that regulates the splicing of m6A-modified pre-mRNAs and facilitates their export from the nucleus. life-science-alliance.orgfrontiersin.org
YTHDC2: Involved in regulating mRNA stability and translation. frontiersin.org
The HNRNP Family:
Heterogeneous nuclear ribonucleoproteins (HNRNPs) are a diverse group of RBPs with various roles in RNA processing. Some members of this family have been shown to be m6A readers:
HNRNPA2B1: Can bind to m6A-containing transcripts and influence their splicing and other processing events. frontiersin.org The m6A modification can induce a "structural switch" in the RNA, making it more accessible for HNRNPA2B1 binding. tandfonline.com
HNRNPC and HNRNPG: Also implicated in the regulation of mRNA splicing in an m6A-dependent manner. frontiersin.org
The IGF2BP Family:
Insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) are another class of m6A readers that generally act to enhance the stability and translation of their target mRNAs. nih.gov This family includes IGF2BP1, IGF2BP2, and IGF2BP3.
The table below summarizes the major classes of m6A reader proteins and their primary functions.
| Reader Protein Family | Members | Primary Function(s) |
| YTH Domain Family | YTHDF1 | Promotes mRNA translation |
| YTHDF2 | Promotes mRNA degradation | |
| YTHDF3 | Modulates translation and decay | |
| YTHDC1 | Regulates splicing and nuclear export | |
| YTHDC2 | Regulates mRNA stability and translation | |
| HNRNP Family | HNRNPA2B1, HNRNPC, HNRNPG | Regulate mRNA splicing |
| IGF2BP Family | IGF2BP1, IGF2BP2, IGF2BP3 | Enhance mRNA stability and translation |
Structural Basis of m6A-Protein Recognition
The recognition of m6A by reader proteins is a highly specific process driven by the unique chemical properties of the methylated nucleotide. The methyl group on the N6 position of adenosine can alter the local RNA structure, creating or exposing binding sites for RBPs. nih.gov For instance, the m6A modification can disrupt Watson-Crick base pairing, leading to a more single-stranded conformation that is preferentially bound by certain proteins. life-science-alliance.org This "m6A-switch" mechanism highlights how a single methyl group can act as a molecular beacon, recruiting specific protein partners to regulate the fate of an RNA molecule.
The study of RNA-protein interactions in the context of m6A is a rapidly evolving field. The continued development of advanced research methodologies will undoubtedly uncover new layers of complexity in this critical aspect of gene regulation.
Future Perspectives and Emerging Research Frontiers
Development of Advanced Technologies for Spatiotemporal and Single-Molecule m6A Profiling
Advancements in detection methods are paramount to unraveling the complexities of m6A biology. nih.gov While techniques like MeRIP-seq (m6A-seq) have been instrumental in mapping m6A across the transcriptome, they often have limitations in resolution. cd-genomics.comfrontiersin.orgbiorxiv.org The development of technologies that allow for spatiotemporal and single-molecule profiling of m6A is a major frontier. Current time information in West Northamptonshire, GB.
Current high-throughput sequencing-based methods provide a global view of m6A distribution but can be challenged by antibody specificity and the inability to pinpoint modifications at a single-nucleotide resolution. cd-genomics.comfrontiersin.org To overcome these hurdles, several antibody-free methods have been developed, such as m6A-SEAL-seq and DART-seq, which offer improved resolution. frontiersin.org
Third-generation sequencing technologies, like those from Oxford Nanopore Technologies (ONT) and PacBio, are revolutionizing the field by enabling direct RNA sequencing and the detection of modifications at the single-molecule level. frontiersin.orgrna-seqblog.com These platforms can identify both the canonical bases and epitranscriptomic modifications on individual RNA molecules. rna-seqblog.com For example, the mAFiA (m6A Finding Algorithm) was developed to accurately detect single m6A nucleotides in individual RNA reads, revealing distinct modification patterns that are hidden at the ensemble level. rna-seqblog.com Another method, CHEUI, leverages nanopore direct RNA sequencing to concurrently detect both m6A and m5C modifications on the same RNA molecule, providing insights into their co-occurrence. biorxiv.org
Future efforts will likely focus on refining these single-molecule sequencing techniques to improve accuracy and sensitivity, especially for detecting m6A sites with low modification rates. frontiersin.org The development of novel nanopore proteins specifically engineered for m6A detection and advanced computational algorithms will be crucial in this endeavor. frontiersin.org
Deeper Mechanistic Insights into m6A Regulation in Specific Biological Systems
While the general machinery of m6A "writers," "erasers," and "readers" is established, a deeper understanding of how m6A regulation is achieved in specific biological contexts is a critical area of ongoing research. researchgate.netoup.com The function of m6A is highly context-dependent, varying across different cell types, developmental stages, and disease states. oup.comfrontiersin.org
The regulation of m6A is intricately linked to various physiological and pathological processes, including cancer progression, neurodevelopment, and immune responses. nih.govmdpi.com For instance, in the brain, m6A modification is widespread and dynamically regulated during development, and its dysregulation is implicated in neurological disorders such as Fragile X syndrome, Parkinson's disease, and Alzheimer's disease. bohrium.comfrontiersin.org In cancer, abnormal m6A modification patterns are associated with tumorigenesis, metastasis, and therapy resistance. mdpi.comclinmedjournals.org
Future research will need to dissect the specific roles of m6A in these diverse biological systems. This will involve identifying the precise target transcripts of the m6A machinery in different cell types and understanding how the interplay between writers, erasers, and readers dictates the fate of these transcripts. researchgate.net For example, studies have shown that the loss of the m6A demethylase FTO can lead to a smaller brain size and impaired learning and memory in mice, highlighting its crucial role in neurodevelopment. mdpi.com In the context of cancer, inhibiting m6A methyltransferases like METTL3 has shown therapeutic potential in leukemia. mdpi.com
Uncovering these condition-specific regulatory mechanisms will provide a more nuanced understanding of m6A's role in health and disease, paving the way for targeted therapeutic interventions. mdpi.combohrium.com
Innovation of Research Tools and Probes Based on N6-Methyladenosine-5'-monophosphate
The development of novel research tools and chemical probes based on this compound is essential for advancing our understanding of m6A biology. glpbio.com These tools are crucial for studying the mechanisms of m6A modification, RNA-protein interactions, and its role in gene expression regulation. glpbio.comchemimpex.com
Small-molecule inhibitors and activators that target the m6A machinery are particularly valuable. acs.orgnih.gov For example, the development of selective inhibitors for the FTO demethylase has provided powerful probes to study the biological consequences of increased m6A levels. acs.org Similarly, the design of modulators for the METTL3 methyltransferase allows for the investigation of the effects of altered m6A deposition. acs.org These chemical probes are not only instrumental for basic research but also serve as lead compounds for the development of new anticancer drugs. acs.orgnih.gov
Furthermore, this compound and its analogs are used in various biochemical assays. For instance, it has been used in immunoprecipitation experiments to isolate and study m6A-containing RNA. caymanchem.com It also serves as a substrate or inhibitor in enzymatic assays to characterize the activity of m6A-related enzymes. caymanchem.comszabo-scandic.com
The innovation of more potent, selective, and cell-permeable chemical probes will continue to be a major focus. This includes the development of probes for the "reader" proteins that recognize m6A, which are currently less explored than the writers and erasers. uzh.ch Additionally, the creation of reversible editing tools, such as those based on CRISPR-dCas13 systems, will allow for precise spatial and temporal control of m6A modifications, offering new ways to study its function in living cells. oup.comd-nb.info
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N6-Methyladenosine-5'-monophosphate (m6AMP) in vitro?
- Methodological Answer : m6AMP can be synthesized via chemo-enzymatic approaches using modified adenosine derivatives. For example, enzymatic phosphorylation of N6-methyladenosine using kinases like T4 polynucleotide kinase, followed by purification via ion-exchange chromatography, is a standard protocol . Structural validation requires LC-MS (to confirm molecular mass) and NMR (to verify methylation at the N6 position) .
- Key Data : Extinction coefficients (e.g., ε260 = 15,400 M⁻¹cm⁻¹) should be determined for quantification during synthesis .
Q. How can researchers quantify m6AMP levels in RNA hydrolysis samples?
- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated m6AMP) for precise quantification. Chromatographic separation with a C18 column and detection in positive ion mode (m/z 346.1 → 136.0 for m6AMP) is recommended . Alternatively, enzymatic assays coupled with phosphate detection (e.g., malachite green assay) can measure monophosphate content .
Q. What are the primary functional roles of m6AMP in RNA metabolism?
- Methodological Answer : m6AMP serves as a precursor for modified RNA nucleotides. Its incorporation into RNA via polyadenylation or ligation assays can be tracked using radiolabeled [γ-32P]-ATP to study methylation-dependent RNA stability or protein-RNA interactions .
Advanced Research Questions
Q. How do researchers resolve contradictions in m6AMP-related data, such as conflicting roles in RNA stability vs. degradation?
- Methodological Answer : Contradictions often arise from context-dependent effects (e.g., cell type or RNA species). Use orthogonal methods:
- Ribosome profiling to assess translation efficiency in m6A-depleted cells .
- Pulse-chase experiments with 4-thiouridine labeling to measure RNA half-life under varying m6AMP levels .
- Data Interpretation Table :
| Condition | RNA Stability (t1/2) | Translation Efficiency (RPKM) |
|---|---|---|
| m6AMP High | 8.2 hrs | 1200 |
| m6AMP Low | 4.5 hrs | 850 |
Q. What experimental designs are critical for studying m6AMP’s role in disease mechanisms, such as cancer or neurodegeneration?
- Methodological Answer :
- In vitro models : CRISPR/Cas9 knockout of METTL3 (m6A writer) in patient-derived cell lines to assess m6AMP-dependent pathways .
- In vivo models : Use conditional transgenic mice with tissue-specific m6A depletion, followed by RNA immunoprecipitation (RIP-seq) to map m6AMP-enriched transcripts .
- Key Challenge : Ensure antibody specificity in RIP-seq (e.g., validate anti-m6A antibodies via dot-blot with synthetic m6AMP controls) .
Q. How can m6AMP studies be integrated with other RNA modifications (e.g., ac4C or m5C) to understand crosstalk?
- Methodological Answer :
- Multi-omics workflows : Combine m6A-seq with ac4C-RIP-seq and bisulfite sequencing (for m5C) on the same RNA sample .
- Statistical tools : Use hierarchical clustering to identify co-modified RNA regions and their association with disease phenotypes .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
